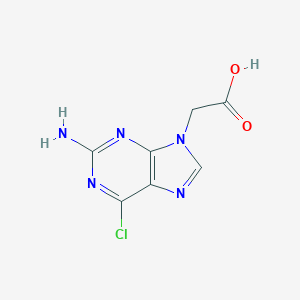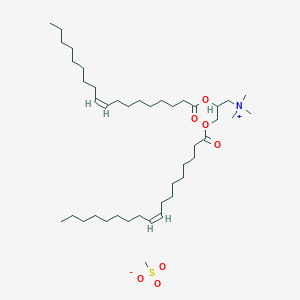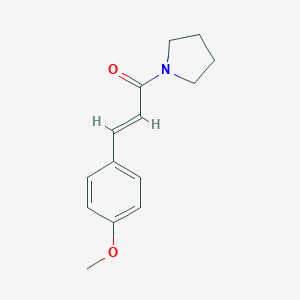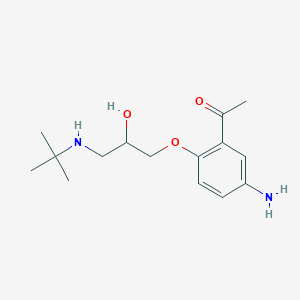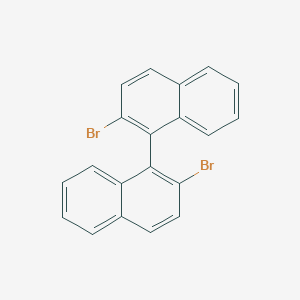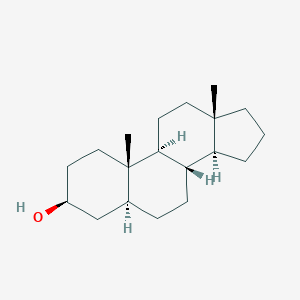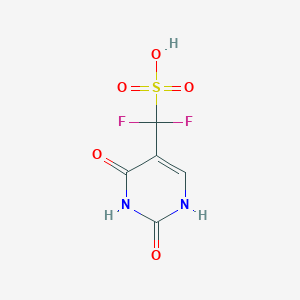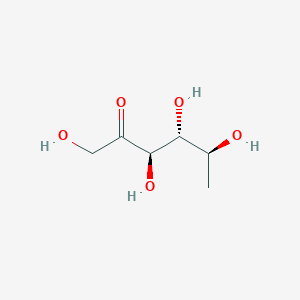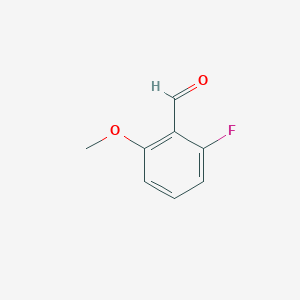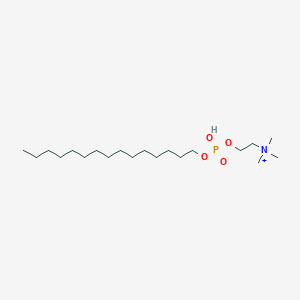
Pentadecylphosphocholine
Vue d'ensemble
Description
Pentadecylphosphocholine is a zwitterionic detergent commonly used in biochemical and biophysical research. It is a member of the alkylphosphocholine family, which are synthetic analogs of lysophosphatidylcholine. This compound is known for its ability to solubilize membrane proteins while maintaining their native structure and functionality. This compound has a molecular formula of C20H44NO4P and a molecular weight of 393.54 g/mol .
Applications De Recherche Scientifique
Pentadecylphosphocholine is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural and functional studies.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and cleaning agents for specialized applications.
Mécanisme D'action
Target of Action
Pentadecylphosphocholine, also known as C15-PC, is a type of phospholipid . The primary targets of phospholipids like C15-PC are typically cell membranes, where they play a crucial role in maintaining the fluidity, integrity, and function of the membranes .
Biochemical Pathways
Phospholipids, including C15-PC, are involved in numerous biochemical pathways. They are essential components of cell membranes and play a role in signal transduction, membrane fusion, and other cellular processes
Result of Action
As a phospholipid, it may influence the fluidity and function of cell membranes, potentially affecting various cellular processes .
Analyse Biochimique
Biochemical Properties
Pentadecylphosphocholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the conversion of choline to acetylcholine and phosphocholine . The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadecylphosphocholine can be synthesized through a multi-step process involving the reaction of pentadecanol with phosphorus oxychloride, followed by the addition of choline. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane. The final product is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then packaged and distributed for use in various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecylphosphocholine undergoes several types of chemical reactions, including:
Oxidation: The alkyl chain can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phosphocholine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield various alkylated species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecylphosphocholine: Another member of the alkylphosphocholine family with a shorter alkyl chain.
Hexadecylphosphocholine: Similar structure but with a longer alkyl chain.
Octadecylphosphocholine: Another analog with an even longer alkyl chain.
Uniqueness
Pentadecylphosphocholine is unique due to its optimal chain length, which provides a balance between solubilization efficiency and protein stability. This makes it particularly suitable for solubilizing challenging membrane proteins with larger hydrophobic regions or transmembrane domains .
Propriétés
IUPAC Name |
pentadecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITMISAYDYAKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



